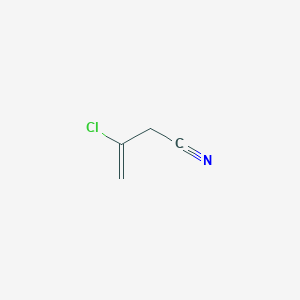

3-Butenenitrile, 3-chloro-

Description

BenchChem offers high-quality 3-Butenenitrile, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenenitrile, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21031-46-9 |

|---|---|

Molecular Formula |

C4H4ClN |

Molecular Weight |

101.53 g/mol |

IUPAC Name |

3-chlorobut-3-enenitrile |

InChI |

InChI=1S/C4H4ClN/c1-4(5)2-3-6/h1-2H2 |

InChI Key |

OLUOHHXYBBNVPD-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC#N)Cl |

Origin of Product |

United States |

Significance in Advanced Synthetic Methodologies

The unique bifunctional nature of 3-Butenenitrile (B123554), 3-chloro- makes it a potentially valuable building block in advanced organic synthesis. Its reactivity is primarily associated with the vinyl chloride and nitrile moieties, which can undergo a variety of chemical transformations.

One of the documented synthetic routes to a related compound, 3-chloro-3-butenonitrile, involves the reaction of 2,3-dichloropropene with hydrocyanic acid. oup.com This method highlights the utility of functionalized alkenes in the preparation of substituted nitriles. The resulting vinyl chloride functionality in the product is a versatile handle for further synthetic manipulations, including cross-coupling reactions and nucleophilic substitutions, which are cornerstones of modern synthetic chemistry. doubtnut.com

The nitrile group itself is a highly versatile functional group that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, and ketones. youtube.com For instance, the hydrolysis of the nitrile group in related butenenitriles can yield the corresponding butenoic acids. epa.gov This transformation is a fundamental process in the synthesis of various organic molecules.

Furthermore, the alkene component of 3-Butenenitrile, 3-chloro- can participate in cycloaddition reactions, a powerful class of reactions for the construction of cyclic systems. nih.govwikipedia.org While specific examples involving 3-Butenenitrile, 3-chloro- are not extensively reported, the reactivity of similar vinyl halides and butenenitrile derivatives in [4+2] and [3+2] cycloadditions suggests its potential utility in the synthesis of diverse heterocyclic and carbocyclic frameworks. organic-chemistry.orgfrontiersin.orglibretexts.org The presence of the chlorine atom can influence the regioselectivity and stereoselectivity of these reactions, offering a handle for controlling the outcome of complex molecular constructions.

Role in Mechanistic Investigations of Nitrile Reactivity

The structure of 3-Butenenitrile (B123554), 3-chloro- provides a valuable platform for investigating the mechanisms of reactions involving both nitriles and vinyl halides. The interplay between these two functional groups can lead to complex and interesting reactivity patterns, the study of which contributes to a deeper understanding of fundamental organic chemistry.

The reactivity of the nitrile group is multifaceted; it possesses a nucleophilic nitrogen atom and an electrophilic carbon atom, and the triple bond can coordinate to transition metals. youtube.com Mechanistic studies on the reactions of nitriles often focus on their role as directing groups in C-H bond functionalization, their participation in cycloaddition reactions, and their ability to act as radical acceptors in cascade reactions. youtube.com For example, in transition metal-catalyzed reactions, the nitrile group can coordinate to the metal center, influencing the catalytic cycle and the ultimate product distribution.

The vinyl chloride moiety introduces an additional layer of complexity and reactivity. The chlorine atom, being a good leaving group, can be displaced through nucleophilic substitution reactions. doubtnut.com However, the reactivity of vinyl halides in nucleophilic substitutions is generally lower than that of their alkyl halide counterparts due to the increased strength of the C-Cl bond and the potential for competing elimination reactions. The study of nucleophilic substitution on a substrate like 3-Butenenitrile, 3-chloro- can provide insights into the factors that govern these reactions, such as the nature of the nucleophile, the solvent, and the potential for anchimeric assistance from the nitrile group.

Moreover, the presence of the double bond allows for the investigation of addition-elimination mechanisms, where a nucleophile first adds to the double bond, followed by the elimination of the chloride ion. The regiochemistry of this addition is influenced by the electronic effects of both the nitrile and the chlorine substituents.

Relevance in Computational Chemistry and Molecular Design

Established Synthetic Routes

Established methods for the synthesis of 3-Butenenitrile, 3-chloro- predominantly rely on the reaction of appropriately substituted four-carbon synthons with cyanide sources or the theoretical derivatization of related nitrile isomers.

Reactions Involving Halogenated Propene and Cyanide Precursors

The most direct and documented method for the synthesis of 3-Butenenitrile, 3-chloro- involves the reaction of 2,3-dichloropropene with a cyanide source. This reaction can lead to the formation of both 3-chloro-3-butenenitrile and its isomer, 2,3-butadienenitrile, or a mixture of the two. nih.gov The choice of cyanide reagent and reaction conditions is crucial in directing the selectivity of the reaction.

The reaction of 2,3-dichloropropene with hydrogen cyanide is a known route to produce 3-chloro-3-butenenitrile. nih.gov Another approach involves the use of metal cyanides. For instance, the reaction of 2,3-dichloropropene with cuprous cyanide (CuCN) has been investigated. This can lead to the formation of an organocopper reagent, which can then be further manipulated. While the primary focus of some studies has been on the synthesis of other compounds, the fundamental reaction between the chlorinated propene and a cyanide source is a key step. The use of cuprous cyanide is also seen in the synthesis of other chlorinated nitriles, such as the reaction of 2,3-dichlorobenzoylchloride with cuprous cyanide to produce dichlorobenzoyl cyanide.

A study on the synthesis of 3-butenenitrile from allyl chloride and hydrogen cyanide over a copper-aluminum oxide catalyst also reported the formation of 3-chlorobutyronitrile as a byproduct, highlighting the complexities of controlling chlorination and cyanation reactions. datapdf.com

Table 1: Synthesis of 3-Butenenitrile, 3-chloro- and Related Compounds from Halogenated Precursors

| Precursor | Cyanide Source | Catalyst/Conditions | Product(s) | Yield | Reference |

| 2,3-Dichloropropene | Hydrocyanic Acid | Not specified | 3-chloro-3-butenenitrile and/or 2,3-butadienenitrile | Not specified | nih.gov |

| Allyl Chloride | Hydrogen Cyanide | Copper-aluminum oxide, ~150°C | 3-Butenenitrile, 3-Chlorobutyronitrile | 34%, 21% | datapdf.com |

| Allyl Bromide | Cuprous Cyanide | Heated water bath | Allyl Cyanide | 80-84% | orgsyn.org |

Derivatization from Related Butenenitrile Isomers and Analogues

The synthesis of 3-Butenenitrile, 3-chloro- via the direct derivatization of other butenenitrile isomers, such as 3-butenenitrile (allyl cyanide) or 2-butenenitrile (crotononitrile), is not a well-documented pathway. While the isomerization of butenenitriles is known, for example, the conversion of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367), the direct chlorination of these simple butenenitriles at the 3-position to yield the desired product appears to be a challenging transformation. google.com

The synthesis of the parent compound, 3-butenenitrile, is well-established and can be achieved through the reaction of allyl halides with cyanide sources. For example, allyl bromide reacts with cuprous cyanide to produce allyl cyanide in high yield. orgsyn.org Similarly, allyl chloride can be reacted with hydrogen cyanide over a catalyst to yield 3-butenenitrile. datapdf.com

The challenge in derivatizing these isomers lies in achieving regioselective chlorination at the desired vinylic position without affecting other reactive sites in the molecule, such as the allylic protons or the double bond itself. Standard chlorination methods often lead to a mixture of products. For instance, a patent describes the halogenation of α,β-unsaturated nitriles in the presence of a hydrogen halide catalyst to produce dihalo nitriles, indicating that addition across the double bond is a likely outcome. google.com

Advanced Synthetic Approaches

Advanced methodologies for the synthesis of 3-Butenenitrile, 3-chloro- are not extensively reported in the literature. However, progress in catalytic chemistry and the development of novel reagents for the synthesis of related α-chloro-α,β-unsaturated compounds suggest potential avenues for exploration.

Catalytic Strategies in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern catalytic methods offer potential for the selective formation of the carbon-chlorine and carbon-carbon bonds required for the synthesis of 3-Butenenitrile, 3-chloro-. While direct applications to this specific molecule are scarce, related transformations provide a conceptual framework.

For instance, the catalytic aminohalogenation of α,β-unsaturated nitriles has been demonstrated using a CuCl catalyst, leading to the formation of vicinal haloamino nitriles. wiley.com Although this is an addition reaction, it showcases the use of copper catalysis to introduce a halogen and another heteroatom across a double bond in a nitrile-containing substrate.

Ruthenium-catalyzed cycloaddition reactions of 1-haloalkynes with nitrile oxides have been used to synthesize 4-haloisoxazoles, demonstrating the utility of organometallic catalysis in constructing halogenated heterocyclic systems from halogenated unsaturated precursors. nih.gov Such catalytic systems could potentially be adapted for the synthesis of acyclic halo-unsaturated nitriles.

The development of organometallic reagents that are tolerant of various functional groups, such as organozinc reagents, could also offer a pathway. ethernet.edu.et A hypothetical route could involve the formation of a specific organometallic derivative of a butenenitrile followed by a controlled reaction with a chlorinating agent.

Novel Reaction Conditions and Reagent Systems

The development of new reagents for chlorination could provide more selective methods for the synthesis of 3-Butenenitrile, 3-chloro-. A stereoselective synthesis of trifluoromethylated α-chloro-α,β-unsaturated esters and nitriles has been reported. rsc.org This method involves the reaction of a fluorinated ylide-anion with N-chlorosuccinimide (NCS), indicating that highly functionalized and specific chlorinating agents can achieve selective chlorination at the α-position of an unsaturated nitrile system.

Another approach could involve the use of hypervalent iodine reagents. A convenient synthesis of (E)-α-halo-α,β-unsaturated nitriles has been achieved through a tandem nucleophilic substitution-Wittig reaction of an α-cyano-α-hypervalent iodine phosphonium (B103445) ylide. researchgate.net

The direct synthesis of α,β-unsaturated nitriles from acetonitrile (B52724) and carbonyl compounds is also an area of active research, with various catalytic systems being explored. acs.org While this does not directly produce the chloro-derivative, it points to the ongoing development of novel methods for constructing unsaturated nitrile frameworks, which could potentially be combined with a chlorination step.

Exploration of Intrinsic Reaction Pathways

The intrinsic reactivity of 3-Butenenitrile, 3-chloro- is dictated by the inherent properties of its functional groups and their spatial arrangement. Understanding these pathways is crucial for predicting its behavior in chemical reactions.

The presence of a chlorine atom at the C-3 position, adjacent to the nitrile group, significantly impacts the molecule's electronic properties and reactivity. The chlorine atom, being an electronegative element, exerts an electron-withdrawing inductive effect. This effect can render the carbon of the nitrile group more electrophilic, making it more susceptible to nucleophilic attack. libretexts.orgebsco.com The carbon-nitrogen triple bond itself is a reactive site, and its polarization is enhanced by the adjacent halogen. ebsco.com

Furthermore, the chlorine atom can influence the reactivity of the entire butenenitrile framework, making it a potential candidate for various nucleophilic substitution and addition reactions. cymitquimica.com The stability of the molecule and the possibility of hazardous reactions are key considerations, with decomposition potentially yielding products like carbon oxides, hydrogen chloride, and nitrogen oxides under certain conditions. aksci.com

Transformations involving olefinic nitriles are often governed by principles of regioselectivity and stereoselectivity. In reactions like intramolecular cycloadditions, the geometry of the transition state and the electronic nature of the substituents play a critical role in determining the structure of the product.

For instance, in intramolecular nitrile oxide-olefin cycloaddition (INOC) reactions of similar molecules, high regioselectivity is often observed. tandfonline.comtandfonline.com Studies on related systems with both allylic and homoallylic double bonds have shown a strong preference for the formation of a nih.govnih.gov ring system, indicating that the 1,3-dipole intermediate reacts preferentially with the closer, allylic double bond. tandfonline.comtandfonline.com The stereoselectivity of such reactions is also pronounced, with the substituents on the starting material dictating the diastereomeric outcome of the cycloadducts. nih.govresearchgate.net In the case of 3-Butenenitrile, 3-chloro-, the chlorine and nitrile groups at the allylic position would be expected to exert significant steric and electronic influence on the facial selectivity of incoming reagents. Copper-catalyzed cross-dehydrogenative coupling reactions have demonstrated that the cyano group can act as a directing group, influencing regioselectivity. escholarship.org

| Reactant System | Reaction Type | Key Finding on Selectivity | Yield (%) | Ref |

| 3-(2-nitro-1-phenylethoxy)-1,5-hexadiene | Intramolecular Nitrile Oxide Cycloaddition (INOC) | High regioselectivity for the allylic double bond, forming a nih.govnih.gov ring system. | 86 | tandfonline.com |

| 3-(2-nitro-1-phenylethoxy)-1,5-hexadiene | Intramolecular Silyl Nitronate Cycloaddition (ISOC) | High regioselectivity for the allylic double bond, forming a nih.govnih.gov ring system. | 66 | tandfonline.com |

| Olefin with allylic oxygen substituent | Intermolecular Nitrile Oxide Cycloaddition | Diastereoselection is achieved, valuable for stereoselective synthesis. | N/A | nih.gov |

3-Butenenitrile, 3-chloro- can participate in both radical and ionic reactions.

Radical Reactions: Radical chain reactions proceed through three main phases: initiation, propagation, and termination. youtube.comlumenlearning.com Initiation can be achieved by heat or light to generate a radical species. In the context of 3-Butenenitrile, 3-chloro-, a radical could be initiated at the allylic position. The chlorine atom can be abstracted, or the double bond can undergo radical addition. Allylic chlorination is a known industrial process that proceeds via a radical mechanism. lumenlearning.com

Ionic Reactions: Given the structure, several ionic pathways are plausible. The tertiary carbon attached to the chlorine atom suggests that it could undergo SN1-type substitution reactions, proceeding through a stable tertiary carbocation intermediate. vaia.com Nucleophiles can then attack this carbocation. The double bond is susceptible to electrophilic addition. The nitrile group itself can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or can be reduced to a primary amine. libretexts.orglibretexts.org The electrophilic nature of the nitrile carbon allows it to be attacked by organometallic reagents like Grignard reagents to form ketones after hydrolysis. libretexts.org

Transition Metal-Mediated Transformations

Transition metals, particularly nickel, are pivotal in catalyzing transformations of butenenitrile frameworks, including C-CN bond activation and isomerization.

The activation of the typically robust C-CN bond is a significant area of research in organic synthesis. snnu.edu.cn Transition metal complexes, especially those of nickel(0), can facilitate this cleavage through oxidative addition. snnu.edu.cnutrgv.edu This process is fundamental to important industrial reactions, such as the isomerization of branched butenenitriles to linear forms. snnu.edu.cn

The mechanism often involves the coordination of the nitrile to the metal center, which may be assisted by a Lewis acid co-catalyst that binds to the nitrogen atom, increasing the electrophilicity of the nitrile and making it more susceptible to oxidative addition by the low-valent metal. utrgv.edunih.gov Following oxidative addition of the C-CN bond, a metal-cyanide species is formed, which can then undergo further reactions. researchgate.net Studies on various nitriles have shown that both C-H and C-CN bonds can be activated, with the thermodynamic product often arising from C-CN cleavage. researchgate.net For aromatic nitriles, an η2-arene complex is a crucial intermediate leading to C-CN bond activation. acs.org

The catalytic isomerization of branched butenenitriles to linear pentenenitriles is a key step in the industrial production of adiponitrile, a precursor to nylon. uu.nl The isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile using nickel catalysts is a well-studied model for this process. uu.nlacs.orgresearchgate.netgoogle.com A similar transformation would be highly relevant for 3-Butenenitrile, 3-chloro-.

These isomerizations are typically catalyzed by nickel(0) complexes coordinated with phosphine (B1218219) or phosphite (B83602) ligands. uu.nlacs.org The mechanism involves the activation of the C-CN bond to form a π-allylnickel intermediate. snnu.edu.cn The nature of the ligand system is critical for catalyst activity and selectivity. For example, the use of bis-diphosphinoferrocene ligands with nickel has been shown to effectively catalyze the isomerization of 2-methyl-3-butenenitrile. acs.orgacs.org The addition of Lewis acids can also enhance the catalytic activity. researchgate.net

| Catalyst System | Substrate | Product | Key Finding | Ref |

| [Ni(COD)₂] / bis-diphosphinoferrocene ligands | 2-Methyl-3-butenenitrile | 3-Pentenenitrile | Catalytic isomerization proceeds via allyl intermediates displaying hemilability. | acs.org |

| Ni(0) / N-heterocyclic carbene (NHC) ligands | 2-Methyl-3-butenenitrile | 2-Methyl-2-butenenitrile | Isomerization occurred, but not to the desired linear 3-pentenenitrile; C-H activation was favored over C-CN cleavage. | researchgate.netrsc.org |

| Ni/tris-kresyl phosphite | 2-Methyl-3-butenenitrile | 3-Pentenenitrile | Industrial catalyst system that achieves a thermodynamic product ratio close to 93:7 in favor of the linear nitrile. | uu.nl |

| (dppf)Ni species / Lewis acids | 2-Methyl-3-butenenitrile | 3-Pentenenitrile | Addition of Lewis acids like BEt₃ allows for the isolation and characterization of Ni(II) allyl intermediates. | researchgate.net |

Cycloaddition and Addition Reactions Involving the Nitrile and Alkene Moieties

The presence of both a nitrile group and an alkene functionality in 3-chloro-3-butenenitrile makes it a versatile substrate for various addition and cycloaddition reactions. Research has explored the reactivity of both these functional groups.

The alkene moiety, being activated by the adjacent electron-withdrawing nitrile and chlorine atom, is susceptible to nucleophilic attack. Studies on the related compound 3-butenenitrile have shown that it can undergo addition reactions. For instance, the addition of mercaptans to 3-butenenitrile has been achieved in the presence of a peroxide catalyst and irradiation, leading to the formation of the corresponding adducts. datapdf.com This suggests that 3-chloro-3-butenenitrile could similarly participate in radical-mediated addition reactions at the double bond.

Furthermore, the isomerization of the double bond is a key reaction. For example, 3-butenenitrile can be isomerized to the conjugated 2-butenenitrile (crotononitrile) in the presence of base catalysts like triethylamine. datapdf.com This isomerization is significant as it alters the reactivity of the molecule, making the double bond part of a conjugated system.

While specific cycloaddition reactions involving 3-chloro-3-butenenitrile are not extensively detailed in the provided search results, the general principles of cycloaddition reactions, such as the Diels-Alder reaction, are well-established. libretexts.orglibretexts.org These reactions involve the concerted interaction of π-electron systems. libretexts.org The electronic nature of the dienophile is crucial, with electron-withdrawing groups typically enhancing reactivity. libretexts.org Given the electronic properties of 3-chloro-3-butenenitrile, it could potentially act as a dienophile in [4+2] cycloaddition reactions. libretexts.org

The nitrile group can also undergo addition reactions, although this is less emphasized in the context of cycloadditions. The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. For instance, 3-butenenitrile can be hydrolyzed to 3-butenoic acid using concentrated hydrochloric acid. datapdf.com

Biocatalytic and Enzymatic Transformations

The enzymatic transformation of nitriles, including unsaturated nitriles, is an area of significant research interest due to its potential for green chemistry applications.

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. researchgate.net These enzymes have been shown to be active on a variety of unsaturated nitrile compounds.

Several studies have focused on the degradation of 3-butenenitrile, a structurally related compound to 3-chloro-3-butenenitrile. A nitrilase from Gibberella intermedia (GiNIT) has demonstrated high specific activity towards 3-butenenitrile. nih.govdntb.gov.uaresearchgate.net This enzyme efficiently converts 3-butenenitrile into its corresponding carboxylic acid. nih.govdntb.gov.ua The optimal conditions for this enzyme's activity were found to be a pH of 7.5 and a temperature of 45°C. nih.govdntb.gov.uaresearchgate.net

Another nitrilase, rPgNIT2 from Paraburkholderia graminis, also shows activity against 3-butenenitrile, although with a lower specific activity compared to GiNIT. researchgate.netscilit.com Site-directed mutagenesis studies on these enzymes have been conducted to improve their catalytic efficiency and understand the role of specific amino acid residues in the active site. nih.govdntb.gov.ua For example, a mutant of rPgNIT2, A190I, showed a significant increase in specific activity against 3-butenenitrile. researchgate.net

While direct studies on 3-chloro-3-butenenitrile are not explicitly detailed, the activity of nitrilases on other chlorinated nitriles, such as 2-chloroisonicotinonitrile and 2-chloronicotinonitrile, has been reported. nih.govresearchgate.net This suggests that nitrilases could potentially be employed for the transformation of 3-chloro-3-butenenitrile. The enzymatic hydrolysis of the nitrile group offers a green alternative to chemical hydrolysis methods. researchgate.net

Table 1: Specific Activities of Various Nitrilases on Unsaturated Nitriles

| Enzyme | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Source |

| GiNIT | 3-Butenenitrile | 134.48 | 7.5 | 45 | nih.govdntb.gov.uaresearchgate.net |

| rPgNIT2 | 3-Butenenitrile | 5.94 | 7.0 | 45 | researchgate.netscilit.com |

| GiNIT | 4-Pentenenitrile | 122.16 | 7.5 | 45 | nih.govdntb.gov.ua |

| rPgNIT2 | 4-Pentenenitrile | 6.66 | 7.0 | 45 | researchgate.netscilit.com |

| BnNIT2 | 3-Butenenitrile | 44.5 | - | - | nih.gov |

| BnNIT2 | 4-Pentenenitrile | 58.6 | - | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

The biodegradation of organochlorine compounds is a critical area of environmental research. While a specific biodegradation pathway for 3-chloro-3-butenenitrile is not provided, general pathways for the degradation of chlorinated and nitrile-containing compounds have been investigated.

The biodegradation of chlorinated compounds often involves initial enzymatic attack to remove the chlorine atom. For example, the biodegradation of chlorobenzene (B131634) can be initiated by a dioxygenase enzyme, leading to the formation of a chlorocatechol, which is then further metabolized. ethz.ch Similarly, the degradation of chlorpyrifos, an organophosphate pesticide, proceeds through hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further degraded by microorganisms. plos.org

The degradation of aromatic compounds often converges on central intermediates like catechol or protocatechuate, which then undergo ring cleavage. researchgate.netunesp.br For aliphatic compounds, the pathways are different but ultimately lead to intermediates that can enter central metabolic cycles. Thermodynamic analysis can be used to predict the feasibility of different biodegradation pathways. nih.gov

For the nitrile group, enzymatic hydrolysis via nitrilases or nitrile hydratases is a key step in biodegradation. google.comresearchgate.net This converts the toxic nitrile into a less harmful carboxylic acid or amide. The degradation of phenylacetonitrile, for instance, is presumed to proceed via phenylacetic acid. researchgate.net

Considering these general principles, a plausible biodegradation pathway for 3-chloro-3-butenenitrile would likely involve initial hydrolysis of the nitrile group by a nitrilase to form 3-chloro-3-butenoic acid. This could be followed by dechlorination and subsequent metabolism of the carbon skeleton. The presence of the double bond might also be a site for initial enzymatic attack.

Computational and Theoretical Chemistry Studies of 3 Butenenitrile, 3 Chloro

Quantum Chemical Calculations: A Frontier for Future Research

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic world of molecules can be examined. For 3-Butenenitrile (B123554), 3-chloro-, these calculations would offer a wealth of information.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals of 3-Butenenitrile, 3-chloro- has yet to be reported. Such a study would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The distribution of electron density, molecular electrostatic potential, and atomic charges would further illuminate the reactive sites within the molecule.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying reaction mechanisms. For 3-Butenenitrile, 3-chloro-, DFT calculations could be employed to investigate a variety of potential reactions, such as nucleophilic substitution at the chlorinated carbon or addition reactions across the double bond. These studies would help in identifying the most probable reaction pathways and the nature of the intermediates and products formed. However, no specific DFT studies on the reaction mechanisms of 3-Butenenitrile, 3-chloro- have been published.

Transition State Characterization and Activation Energy Profiles

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energy profiles. This information allows for the determination of reaction rates and the identification of the rate-determining step in a multi-step reaction. For 3-Butenenitrile, 3-chloro-, the computational location and analysis of transition state structures for its potential reactions would provide quantitative insights into its chemical kinetics. To date, such detailed energetic profiling for this compound is absent from the scientific literature.

Molecular Dynamics Simulations: Uncharted Territory

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and the influence of their environment.

Conformational Analysis and Interconversion Dynamics

3-Butenenitrile, 3-chloro- possesses rotational freedom around its single bonds, leading to the existence of different conformers. A thorough conformational analysis, which could be achieved through MD simulations or potential energy surface scans, would identify the stable conformers and the energy barriers for their interconversion. This information is vital for understanding how the molecule's shape influences its properties and reactivity. Currently, there are no published studies on the conformational landscape of 3-Butenenitrile, 3-chloro-.

Solvent Effects on Reactivity and Structure

The solvent environment can significantly impact the structure, stability, and reactivity of a molecule. MD simulations, often in combination with quantum mechanical methods (QM/MM), are ideally suited to explore these solvent effects. For 3-Butenenitrile, 3-chloro-, such simulations could reveal how different solvents solvate the molecule, stabilize charged intermediates, and alter reaction energy barriers. This area of research for 3-Butenenitrile, 3-chloro- remains to be explored.

Chemometric Analysis in Reactivity and Stability Prediction

Chemometric analysis, in the context of computational and theoretical chemistry, provides a powerful framework for predicting the reactivity and stability of molecules like 3-Butenenitrile, 3-chloro-. This approach utilizes statistical and mathematical methods to analyze large datasets of chemical information, including quantum chemical descriptors, to build predictive models. While specific, in-depth chemometric studies focused solely on 3-Butenenitrile, 3-chloro- are not extensively documented in publicly available literature, the principles of this type of analysis can be understood by examining studies on related butene derivatives.

A common approach involves the calculation of various molecular descriptors using methods like Density Functional Theory (DFT). These descriptors quantify different electronic and structural properties of a molecule, which in turn govern its reactivity and stability. Global reactivity descriptors are particularly important in this context. These include:

Highest Occupied Molecular Orbital (HOMO) energy: Associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater reactivity towards electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater reactivity towards nucleophiles.

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's stability. A larger gap suggests higher stability and lower reactivity.

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Hardness (η) and Softness (S): These descriptors relate to the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule.

Once these descriptors are calculated for a series of related compounds, chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be employed. PCA is a dimensionality-reduction technique that identifies the principal components, or the main sources of variation, within the dataset. This can help in classifying compounds based on their reactivity profiles. HCA, on the other hand, groups molecules into clusters based on the similarity of their descriptor values, further aiding in the classification and prediction of properties for new or unstudied compounds.

To illustrate how these descriptors are used, consider the following hypothetical data table for 3-Butenenitrile, 3-chloro- and some related butene derivatives. The values are representative and serve to demonstrate the type of data used in a chemometric analysis.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Electronegativity (χ) | Hardness (η) | Electrophilicity Index (ω) |

| 3-Butenenitrile | -7.5 | 0.5 | 8.0 | 3.9 | 3.5 | 4.0 | 1.53 |

| 3-Butenenitrile, 3-chloro- | -7.8 | -0.2 | 7.6 | 4.2 | 4.0 | 3.8 | 2.11 |

| 1-Butene | -7.1 | 1.2 | 8.3 | 0.3 | 2.95 | 4.15 | 1.04 |

| 2-Butene (cis) | -6.9 | 1.1 | 8.0 | 0.3 | 2.9 | 4.0 | 1.05 |

| 1,3-Butadiene | -6.2 | 0.8 | 7.0 | 0 | 2.7 | 3.5 | 1.05 |

In a real-world chemometric study, these descriptors would be calculated for a much larger set of molecules. The data would then be analyzed to build a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model. Such a model could then be used to predict the reactivity and stability of 3-Butenenitrile, 3-chloro- and other related compounds with a high degree of accuracy, based solely on their calculated molecular descriptors. This approach is invaluable for screening large numbers of compounds and for gaining a deeper understanding of the structure-property relationships that govern chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

A Potential Intermediate for Complex Molecule Synthesis in Research

The inherent reactivity of the alkene, nitrile, and alkyl chloride functionalities within 3-Butenenitrile (B123554), 3-chloro- positions it as a plausible intermediate for the construction of intricate molecular architectures. The strategic manipulation of these groups could, in theory, pave the way for the synthesis of a variety of complex organic molecules.

Postulated Synthesis of Nitrogen-Containing Heterocyles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. The structure of 3-Butenenitrile, 3-chloro- contains the necessary components—a carbon backbone and a nitrogen atom—that could potentially be elaborated into various heterocyclic systems. For instance, the nitrile group can undergo cycloaddition reactions or be chemically transformed to an amine, which could then participate in intramolecular cyclization reactions. The double bond and the chlorine atom offer additional handles for functionalization and ring formation.

General synthetic strategies that could theoretically be adapted for 3-Butenenitrile, 3-chloro- include:

Pyridine synthesis: Through reactions involving the nitrile and the unsaturation, potentially via transition-metal-catalyzed cycloadditions with alkynes.

Pyrazole and Isoxazole synthesis: The double bond could react with diazo compounds or nitrile oxides, respectively, in [3+2] cycloaddition reactions to form five-membered heterocycles.

However, it is crucial to note that while these are established methods for the synthesis of such heterocycles from various precursors, specific examples utilizing 3-Butenenitrile, 3-chloro- are not readily found in scientific literature.

Theoretical Pathways to Multi-Functionalized Organic Scaffolds

The distinct reactivity of the three functional groups in 3-Butenenitrile, 3-chloro- could allow for their selective and sequential modification, leading to the creation of multi-functionalized organic scaffolds. The chlorine atom, for example, is a good leaving group and could be displaced by a variety of nucleophiles in SN2 or SN2' reactions. The double bond is amenable to a wide range of addition reactions, including hydrogenation, halogenation, and epoxidation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This orthogonal reactivity could be exploited to introduce a variety of functional groups onto the four-carbon backbone, generating a library of complex and diverse molecules from a single starting material.

A Putative Precursor for Novel Chemical Entities and Derivatizations

The potential of 3-Butenenitrile, 3-chloro- extends to its role as a starting material for the generation of novel chemical entities and various derivatives through targeted chemical transformations.

Hypothetical Generation of Hydroxyglutaronitrile Derivatives

Hydroxyglutaronitrile and its derivatives are valuable intermediates in the synthesis of various industrial chemicals and pharmaceuticals. While patents describe the synthesis of 3-hydroxyglutaronitrile from precursors like allyl cyanide or epihalohydrins, a direct synthetic route from 3-Butenenitrile, 3-chloro- is not documented. Theoretically, a synthetic pathway could be envisioned involving the transformation of the chloro-alkene moiety into a hydroxyl group, although this would likely require a multi-step process.

Conceptual Design of Functional Materials Precursors

The combination of a polymerizable double bond and a reactive nitrile group suggests that 3-Butenenitrile, 3-chloro- could serve as a precursor for functional materials. The nitrile group can be involved in the formation of conjugated systems or can be post-functionally modified after polymerization. The chlorine atom adds another layer of potential functionality, allowing for grafting or cross-linking reactions. However, the practical application of this compound in the design of functional materials remains a subject for future research.

A Prospective Role in Polymer Science and Engineering Research

The vinyl group in 3-Butenenitrile, 3-chloro- makes it a potential monomer for polymerization reactions. Vinyl nitriles, such as acrylonitrile, are important monomers in the polymer industry. The presence of a chlorine atom could impart specific properties to the resulting polymer, such as increased flame resistance or modified solubility.

The free-radical polymerization of the vinyl group could lead to a polymer with pendant chloromethyl and nitrile groups. These functional groups could then be used for post-polymerization modification, allowing for the synthesis of a wide range of functional polymers. For instance, the chlorine atoms could be substituted to introduce other functionalities, and the nitrile groups could be hydrolyzed or reduced.

Despite these theoretical possibilities, there is currently a lack of published research detailing the polymerization of 3-Butenenitrile, 3-chloro- or the properties and applications of its corresponding polymer.

Exploration of Nitrile-Based Polymerization Mechanisms

There is no available scientific literature detailing the exploration of nitrile-based polymerization mechanisms specifically for 3-Butenenitrile, 3-chloro-. Research in the field of nitrile polymerization has historically focused on more common monomers such as acrylonitrile. The unique structural features of 3-Butenenitrile, 3-chloro-, including the presence of both a chlorine atom and a nitrile group attached to a double bond, would theoretically influence its reactivity and the potential for polymerization. However, without experimental data, any discussion of potential polymerization pathways (e.g., radical, anionic, or cationic mechanisms) would be purely speculative.

Copolymerization Studies with Olefinic Monomers

Similarly, there are no published studies on the copolymerization of 3-Butenenitrile, 3-chloro- with olefinic monomers. Such studies would typically involve determining the reactivity ratios of the comonomers to understand their incorporation into the polymer chain. The resulting copolymers could potentially exhibit interesting properties due to the combined presence of the chloro and nitrile functional groups. However, the lack of research in this area means that no data on copolymer composition, microstructure, or properties can be reported.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Butenenitrile (B123554), 3-chloro-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and electronic architecture.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of 3-Butenenitrile, 3-chloro- would reveal characteristic vibrational modes corresponding to its nitrile, chloroalkene, and methylene (B1212753) functionalities.

In an IR spectrum, the absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at frequencies corresponding to these vibrations. For 3-Butenenitrile, 3-chloro-, a key feature would be the sharp, medium-intensity absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the 2260–2210 cm⁻¹ region. orgchemboulder.comuc.edu The carbon-carbon double bond (C=C) of the vinyl group would exhibit a stretching vibration around 1680–1640 cm⁻¹. vscht.cz The C-H bonds of the vinyl group (=C-H) would show stretching vibrations above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range, distinguishing them from the methylene (-CH₂-) C-H stretches which appear just below 3000 cm⁻¹. uc.eduvscht.cz The carbon-chlorine (C-Cl) bond is expected to produce a strong absorption in the fingerprint region, generally between 850 and 550 cm⁻¹. orgchemboulder.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C≡N stretch is also visible in Raman, the C=C double bond stretch is often more intense and readily observed compared to its IR counterpart. Symmetrical vibrations, which might be weak or inactive in the IR spectrum, can be strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2260 - 2210 | Medium, Sharp | Medium |

| =C-H (Vinyl) | Stretching | 3100 - 3000 | Medium | Medium |

| -CH₂- (Methylene) | Stretching | 3000 - 2850 | Medium | Medium |

| C=C (Alkene) | Stretching | 1680 - 1640 | Medium to Weak | Strong |

| C-Cl (Chloroalkane) | Stretching | 850 - 550 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 3-Butenenitrile, 3-chloro-, the ¹H NMR spectrum would be expected to show distinct signals for the methylene protons and the two geminal vinyl protons. The methylene protons (-CH₂-), being adjacent to the electron-withdrawing nitrile group and the chlorinated double bond, would likely appear as a singlet or a narrow multiplet in the range of 3.2-3.5 ppm. The vinyl protons (=CH₂) would be non-equivalent and would appear as two distinct signals, likely in the 5.5-6.5 ppm region. Their non-equivalence and coupling to each other (geminal coupling) would result in each signal appearing as a doublet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The nitrile carbon (C≡N) would have a characteristic chemical shift in the 115-120 ppm range. oregonstate.edu The two sp² hybridized carbons of the vinyl group would appear between 120-140 ppm, with the carbon bearing the chlorine atom being shifted further downfield. The sp³ hybridized methylene carbon (-CH₂-) would resonate upfield, likely in the 25-40 ppm range.

NMR spectroscopy is also an invaluable tool for reaction monitoring. vscht.cz By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked quantitatively. For instance, in a reaction to synthesize 3-Butenenitrile, 3-chloro-, one could monitor the consumption of a starting material while observing the growth of the characteristic vinyl proton signals of the product. This allows for the determination of reaction kinetics and the identification of any transient intermediates that may accumulate in sufficient concentration.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity |

|---|---|---|---|---|

| C1 | -C≡N | - | 115 - 120 | Singlet |

| C2 | -CH₂- | 3.2 - 3.5 | 25 - 40 | Singlet |

| C3 | =C(Cl)- | - | 130 - 145 | Singlet |

| C4 | =CH₂ | 5.5 - 6.5 | 120 - 130 | Triplet (from ¹H) |

| H on C4 | =CH₂ | 5.5 - 6.5 | - | Doublet |

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques are essential for separating components of a mixture, which is crucial for both purity assessment and the analysis of complex reaction outcomes. When coupled with mass spectrometry, these methods provide definitive identification of the separated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like 3-Butenenitrile, 3-chloro-. In this method, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺˙) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For 3-Butenenitrile, 3-chloro- (molecular weight ≈ 101.53 g/mol ), the mass spectrum would show a molecular ion peak at m/z 101 (for the ³⁵Cl isotope) and 103 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. nih.gov Common fragmentation pathways would include the loss of a chlorine atom (M-35) to give a fragment at m/z 66, which is often a prominent peak. nih.gov Other likely fragmentations include the loss of the nitrile group (M-26) or cleavage of the C-C bonds. The base peak (most intense peak) is reported at m/z 66, with other significant peaks at m/z 39. nih.gov GC-MS is highly effective for confirming the identity of the synthesized product and for quantifying impurities by comparing the areas of the chromatographic peaks.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 101/103 | [C₄H₄ClN]⁺˙ (Molecular Ion) | - |

| 66 | [C₄H₄N]⁺ | ·Cl |

| 75/77 | [C₃H₄Cl]⁺ | ·CN |

| 39 | [C₃H₃]⁺ | HCl, HCN |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. For analyzing a reaction mixture containing 3-Butenenitrile, 3-chloro-, a reverse-phase HPLC method would likely be employed. nih.govresearchgate.net

In this mode, a nonpolar stationary phase (such as a C18-silica column) is used with a polar mobile phase. wikipedia.org For a moderately polar compound like 3-Butenenitrile, 3-chloro-, a suitable mobile phase would be a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. The components of the reaction mixture would be separated based on their relative polarities; less polar compounds would be retained longer on the column, while more polar compounds would elute earlier.

A UV detector is commonly used with HPLC, and the presence of the carbon-carbon double bond in 3-Butenenitrile, 3-chloro- would allow for its detection. By injecting standards of known concentration, HPLC can be used to quantify the amount of product formed, the amount of unreacted starting materials, and the concentration of any byproducts in the reaction mixture. This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

In Situ Spectroscopic Monitoring of Reaction Progress

While chromatographic methods typically require the removal and quenching of aliquots from a reaction, in situ spectroscopic techniques allow for the real-time monitoring of a reaction as it occurs, without disturbing the system.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful in situ technique. nih.govmdpi.com An ATR probe can be inserted directly into the reaction vessel, allowing the continuous collection of IR spectra from the reaction mixture. For the synthesis or subsequent reaction of 3-Butenenitrile, 3-chloro-, this method would enable researchers to track the reaction progress by monitoring the change in absorbance of a characteristic vibrational band. For example, the appearance and growth of the strong nitrile peak around 2240 cm⁻¹ would directly correlate with the formation of the product. researchgate.net This real-time data provides immediate insight into reaction kinetics and can help identify the formation of unstable intermediates that might not be observable by offline methods. Similarly, flow NMR spectroscopy can be used to continuously pump a portion of the reaction mixture through an NMR spectrometer, providing real-time structural and quantitative data throughout the course of the reaction. hplc.eu

Q & A

Basic: What are the recommended laboratory methods for synthesizing 3-chloro-3-butenenitrile with high purity?

Methodological Answer:

Synthesis typically involves halogenation of 3-butenenitrile using chlorine gas or electrophilic chlorinating agents (e.g., Cl₂ in inert solvents). Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-chlorination. Post-synthesis purification via fractional distillation or preparative GC is critical, as residual solvents or by-products (e.g., dichloro derivatives) can persist. GC-MS analysis (as demonstrated in halogenation studies of methyl acrylate ) is recommended for purity validation.

Basic: How should researchers mitigate safety risks associated with handling 3-chloro-3-butenenitrile?

Methodological Answer:

3-Chloro-3-butenenitrile is classified as extremely hazardous (e.g., Propanenitrile, 3-chloro- in EPA hazard lists ). Protocols include:

- Use of fume hoods, nitrile gloves, and chemical-resistant aprons.

- Storage in sealed containers under inert gas (N₂/Ar) to prevent degradation.

- Neutralization of waste with alkaline solutions (e.g., NaOH) to hydrolyze nitrile groups before disposal.

Advanced: What spectroscopic techniques are optimal for studying the coordination chemistry of 3-chloro-3-butenenitrile with transition metals?

Methodological Answer:

Infrared (IR) spectroscopy identifies shifts in C≡N stretching frequencies (~2240 cm⁻¹) upon metal coordination, indicating electron density changes. Proton NMR in solvents like propylene carbonate or 1,2-dichloroethane reveals splitting patterns due to restricted rotation in metal complexes . Electrochemical methods (cyclic voltammetry) can assess redox behavior of Cu(I)/Ag(I) complexes, as shown in studies on solvent-dependent coordination .

Advanced: How does solvent choice influence the electrochemical properties of 3-chloro-3-butenenitrile in coordination studies?

Methodological Answer:

Solvents with high dielectric constants (e.g., propylene carbonate) stabilize ion pairs, altering metal-ligand interaction strength. In contrast, low-polarity solvents (e.g., 1,2-dichloroethane) favor neutral complexes. Solvent effects on ion orientation were demonstrated using electrochemical and NMR techniques in Cu(I)/Ag(I) systems .

Basic: What spectral markers confirm the structural identity of 3-chloro-3-butenenitrile?

Methodological Answer:

- IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~650 cm⁻¹ (C-Cl stretch).

- ¹H NMR: Doublet for CH₂ groups adjacent to the nitrile (δ ~2.5–3.0 ppm) and splitting patterns for vinyl protons (δ ~5.5–6.5 ppm) .

- Mass Spec: Molecular ion peak at m/z 105 (C₄H₅ClN⁺) and fragment ions at m/z 68 (C₃H₄N⁺) .

Advanced: Which computational methods are suitable for modeling the reactivity of 3-chloro-3-butenenitrile?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can predict reaction pathways, such as electrophilic addition or cycloaddition. Thermochemical data (e.g., enthalpy of vaporization) from NIST validate computational models. Focus on electron-withdrawing effects of Cl and CN groups on reaction barriers.

Basic: What impurities arise during synthesis, and how are they resolved?

Methodological Answer:

Common impurities include:

- Unreacted 3-butenenitrile: Identified via GC retention time matching pure standards .

- Dichloro derivatives: Separated using silica gel chromatography (hexane:ethyl acetate).

- Oligomers: Suppressed by maintaining low reaction temperatures (<40°C).

Advanced: How do steric and electronic factors govern 3-chloro-3-butenenitrile’s reactivity in Diels-Alder reactions?

Methodological Answer:

The electron-deficient nitrile group enhances reactivity as a dienophile. Steric hindrance from the chlorine substituent can slow reactions with bulky dienes. Kinetic studies under varying temperatures (monitored via ¹H NMR) and computational modeling of transition states are recommended to optimize conditions.

Advanced: How can researchers resolve contradictions in reported reaction yields for 3-chloro-3-butenenitrile derivatization?

Methodological Answer:

Discrepancies often stem from:

- Catalyst purity: Trace metals (e.g., Fe³⁺) in reagents may alter pathways. Use ICP-MS to verify catalyst quality.

- Solvent hygroscopicity: Moisture can hydrolyze nitriles; pre-dry solvents over molecular sieves.

- Analytical calibration: Validate GC-MS/MS or HPLC methods with internal standards .

Basic: What regulatory guidelines apply to the use of 3-chloro-3-butenenitrile in academic labs?

Methodological Answer:

Comply with EPA Toxic Substances Control Act (TSCA) regulations and institutional chemical hygiene plans. Document waste disposal via EPA DSSTox records (DTXSID9061887) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.